molecular formula C26H25NO5 B12299840 N-Fmoc-O,3-dimethyl-D-tyrosine

N-Fmoc-O,3-dimethyl-D-tyrosine

Cat. No.: B12299840
M. Wt: 431.5 g/mol
InChI Key: XWJIOWVGHSEJGU-UHFFFAOYSA-N
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Description

N-Fmoc-O,3-dimethyl-D-tyrosine: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and methyl groups at the O and 3 positions of the tyrosine molecule. This modification enhances the compound’s stability and makes it useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-O,3-dimethyl-D-tyrosine typically involves the protection of the amino group of D-tyrosine with the Fmoc group. This is followed by the methylation of the hydroxyl group and the 3-position of the aromatic ring. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and methylation steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-O,3-dimethyl-D-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and deprotected amino acids, which can be further functionalized for various applications .

Scientific Research Applications

Peptide Synthesis

N-Fmoc-O,3-dimethyl-D-tyrosine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and coupling reactions, facilitating the assembly of complex peptide sequences.

Key Features:

  • Protection Strategy : The Fmoc group is stable under basic conditions, making it ideal for iterative coupling processes.
  • Compatibility : It can be used with various coupling reagents such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and NMM (N-methylmorpholine) in DMF (dimethylformamide) .

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful incorporation of this compound into linear peptides using automated SPPS techniques. The resulting peptides exhibited enhanced biological activity due to the structural modifications introduced by the dimethylation .

Drug Development

The unique properties of this compound contribute to its application in drug design and development. Its ability to modify peptide structures enhances the pharmacological profiles of potential drug candidates.

Applications:

  • Targeted Drug Delivery : By modifying peptides with this compound, researchers can create more effective drug delivery systems that improve bioavailability and reduce side effects.
  • Bioconjugation : The compound's structure facilitates the attachment of drugs to carrier molecules or antibodies for targeted therapy .

Biochemical Research

In biochemical studies, this compound is employed to investigate protein interactions and enzyme activities.

Fluorescent Probes:

The incorporation of this amino acid can enhance the fluorescence properties of peptides, making them useful as probes in cellular imaging studies .

Example:

A research project utilized this compound-modified peptides to study protein-ligand interactions through fluorescence resonance energy transfer (FRET), demonstrating its utility in understanding complex biological systems .

Structural Biology

This compound is also valuable in structural biology for studying protein folding and stability.

Insights:

The modification can influence the conformational dynamics of peptides and proteins, providing insights into their functional mechanisms. Studies have shown that peptides containing this amino acid exhibit altered folding patterns compared to their unmodified counterparts .

Mechanism of Action

The mechanism of action of N-Fmoc-O,3-dimethyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group enhances the compound’s binding affinity and stability, while the methyl groups influence its hydrophobicity and steric properties. These modifications allow the compound to modulate various biochemical pathways, including signal transduction and protein synthesis .

Comparison with Similar Compounds

  • N-Fmoc-O-tert-butyl-L-tyrosine
  • N-Fmoc-O-allyl-L-tyrosine
  • N-Fmoc-O-phosphotyrosine

Comparison: N-Fmoc-O,3-dimethyl-D-tyrosine is unique due to its dual methylation, which enhances its stability and reactivity compared to other Fmoc-protected tyrosine derivatives. The presence of methyl groups at the O and 3 positions provides distinct hydrophobic and steric properties, making it suitable for specific applications in peptide synthesis and material science .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-Fmoc-O,3-dimethyl-D-tyrosine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves protecting the tyrosine hydroxyl group with dimethylation, followed by Fmoc protection of the amino group. A stepwise approach is used:

Dimethylation : React tyrosine with methylating agents (e.g., methyl iodide) under basic conditions.

Fmoc Protection : Treat the dimethylated tyrosine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., NaHCO₃) .

  • Optimization : Yield depends on stoichiometry, reaction time, and temperature. For example, excess methyl iodide (1.5–2 eq) and controlled pH (~8–9) minimize side products. HPLC purification (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How should this compound be stored to maintain stability, and what solvents are optimal for dissolution?

  • Storage : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the Fmoc group. Avoid repeated freeze-thaw cycles .
  • Solubility :

SolventSolubility (mg/mL)Notes
DMSO100–150Requires sonication for full dissolution
DMF80–100Preferred for solid-phase peptide synthesis

Q. What analytical techniques are used to confirm the enantiomeric purity of this compound?

  • HPLC : Reverse-phase HPLC with a chiral column (e.g., Chirobiotic T) resolves D- and L-enantiomers. Retention times differ by 1–2 minutes under isocratic conditions (30% acetonitrile/70% water) .
  • Optical Rotation : Measure specific rotation ([α]D²⁴) in DMF (1% w/v). For D-tyrosine derivatives, values range from -27.0° to -30.0° , contrasting with L-forms .

Advanced Research Questions

Q. How do competing side reactions (e.g., N→O acyl migration) impact solid-phase peptide synthesis using this compound?

  • Mechanism : The N→O acyl shift occurs under basic conditions (e.g., piperidine deprotection), leading to depsipeptide formation. This is sequence-dependent; adjacent proline or threonine residues increase migration rates .
  • Mitigation : Use low-temperature deprotection (4°C) and minimize base exposure time. Alternatively, incorporate orthogonal protecting groups (e.g., Alloc) for sensitive sequences .

Q. What strategies enhance the incorporation of this compound into hydrophobic peptide domains without aggregation?

  • Co-solvents : Add 10–20% tert-butanol or HFIP (hexafluoroisopropanol) to DMF to improve solubility during coupling .
  • Coupling Agents : Use HATU/Oxyma Pure (1:1 ratio) instead of HOBt/DIC for sterically hindered residues. This reduces racemization and improves coupling efficiency (>90%) .

Q. How can mass spectrometry (MS) differentiate between dimethylation isomers (e.g., O,3-dimethyl vs. O,5-methyl) in tyrosine derivatives?

  • Fragmentation Patterns :

  • O,3-dimethyl : Fragments show neutral loss of 30.01 Da (CH₂O) from the phenolic group.
  • O,5-methyl : Dominant peaks at m/z 121 (tyrosine side chain) and m/z 91 (tropylium ion) .
    • High-Resolution MS : Exact mass analysis (e.g., Q-TOF) distinguishes isomers via C₂H₄O₂ (60.02 Da) vs. C₃H₆O (58.04 Da) losses .

Q. What role does this compound play in studying phosphorylation-mimetic peptides, and how does it compare to phosphorylated analogs?

  • Applications : The dimethyl group mimics phosphorylated tyrosine’s steric bulk, enabling studies of phosphotyrosine-binding domains (e.g., SH2 domains) without enzymatic instability .
  • Limitations : Unlike phosphorylated derivatives (e.g., Fmoc-O-dimethylphospho-D-tyrosine ), dimethylated forms lack negative charge, altering binding kinetics. Use MD simulations to assess mimicry accuracy .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid

InChI

InChI=1S/C26H25NO5/c1-16-13-17(11-12-24(16)31-2)14-23(25(28)29)27-26(30)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

XWJIOWVGHSEJGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Origin of Product

United States

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